molecular formula C22H20O5 B11153973 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11153973
M. Wt: 364.4 g/mol
InChI Key: BSOGEZIGDBLTMJ-UHFFFAOYSA-N
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Description

The compound 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be achieved through a multi-step process involving the condensation of appropriate starting materials. One possible route involves the reaction of 4-methoxyphenylglyoxal with 6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in the presence of a base to form the desired product. The reaction conditions typically include a solvent such as acetonitrile and a catalyst like piperidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C22H20O5/c1-13-20(26-12-19(23)14-6-8-15(25-2)9-7-14)11-10-17-16-4-3-5-18(16)22(24)27-21(13)17/h6-11H,3-5,12H2,1-2H3

InChI Key

BSOGEZIGDBLTMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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